Cas no 1805941-85-8 (Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate)
Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C10H9F3INO3/c1-3-17-9(16)7-6(14)4-5(2)15-8(7)18-10(11,12)13/h4H,3H2,1-2H3
- InChI Key: IIWPBXDDJQRQKW-UHFFFAOYSA-N
- SMILES: IC1C=C(C)N=C(C=1C(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 301
- XLogP3: 3.6
- Topological Polar Surface Area: 48.4
Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092125-1g |
Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate |
1805941-85-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
Ethyl 4-Iodo-6-Methyl-2-(Trifluoromethoxy)Pyridine-3-Carboxylate: A Comprehensive Overview
Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate, with the CAS number 1805941-85-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique structure, which includes an iodo substituent, a methyl group, and a trifluoromethoxy moiety attached to a pyridine ring. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate involves advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the iodo group efficiently. These advancements not only improve the scalability of the synthesis but also pave the way for its broader application in drug discovery and agrochemical development.
In terms of biological activity, Ethyl 4-iodo-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate has shown promising results in cancer research. Preclinical studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anti-tumor agent. The iodo group plays a crucial role in modulating the compound's bioactivity, while the trifluoromethoxy moiety enhances its stability and lipophilicity, making it more suitable for systemic administration.
Beyond its therapeutic applications, Ethyl 4-i
The structural uniqueness of Ethyl 4-i
In conclusion, Ethyl 4-i
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